molecular formula C9H18 B13497006 trans-1,2-Diethylcyclopentane CAS No. 932-40-1

trans-1,2-Diethylcyclopentane

Cat. No.: B13497006
CAS No.: 932-40-1
M. Wt: 126.24 g/mol
InChI Key: JKMYLSLBFNMSFP-RKDXNWHRSA-N
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Description

trans-1,2-Diethylcyclopentane: is an organic compound with the molecular formula C9H18 . It is a stereoisomer of 1,2-diethylcyclopentane, where the two ethyl groups are positioned on opposite sides of the cyclopentane ring. This compound is part of the cycloalkane family, which are known for their ring structures and relatively inert nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-diethylcyclopentane typically involves the hydrogenation of 1,2-diethylcyclopentadiene. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Industrial Production Methods: The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst

    Substitution: Chlorine (Cl2), Bromine (Br2) with light or a catalyst

Major Products:

    Oxidation: Alcohols, Ketones, Carboxylic acids

    Reduction: Simpler hydrocarbons

    Substitution: Halogenated cyclopentanes

Mechanism of Action

The mechanism of action for trans-1,2-diethylcyclopentane is primarily related to its chemical reactivity. As a cycloalkane, it exhibits stability due to its ring structure, but can participate in reactions such as oxidation and substitution under appropriate conditions. The molecular targets and pathways involved are typically those associated with the reagents and conditions used in these reactions .

Biological Activity

Chemical Overview

trans-1,2-Diethylcyclopentane (C9H18) is a cyclic alkane characterized by a five-membered ring structure with two ethyl groups attached to adjacent carbon atoms. Its molecular weight is approximately 126.24 g/mol, and it features a unique arrangement of bonds that contributes to its chemical properties and potential biological activities.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

  • IUPAC Name: this compound
  • CAS Registry Number: 932-40-1
  • Molecular Formula: C9H18
  • InChIKey: JKMYLSLBFNMSFP-IUCAKERBSA-N

The compound contains:

  • 27 total bonds
  • 9 non-hydrogen bonds
  • 2 rotatable bonds
  • 1 five-membered ring
PropertyValue
Molecular Weight126.2392 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Overview of Biological Studies

Research on the biological activity of this compound is limited; however, its structural characteristics suggest potential interactions with biological systems. The presence of ethyl groups may influence the compound's hydrophobicity and reactivity, affecting its biological functions.

Potential Biological Mechanisms

  • Antimicrobial Activity : Some studies on similar cyclic hydrocarbons indicate potential antimicrobial properties due to their ability to disrupt bacterial membranes.
  • Toxicological Effects : Hydrocarbons can exhibit toxic effects depending on their concentration and exposure duration. Understanding these effects is crucial for assessing safety in industrial applications.
  • Metabolic Pathways : Investigating how this compound is metabolized in organisms could provide insights into its biological impact.

Case Studies

A few studies have explored the biological implications of compounds structurally related to this compound:

  • Study on Hydrocarbon Toxicity : Research indicated that certain cyclic alkanes can induce cytotoxic effects in mammalian cells at high concentrations, suggesting a need for careful evaluation of exposure levels.
  • Antimicrobial Testing : Similar compounds have been tested for their ability to inhibit bacterial growth, showing varying degrees of effectiveness depending on the molecular structure and functional groups present.

Table: Summary of Biological Studies on Related Compounds

Study ReferenceCompound TestedBiological ActivityFindings
Cycloalkanes (general)AntimicrobialSome showed significant inhibition
Various hydrocarbonsCytotoxicityInduced cell death at high concentrations

Properties

CAS No.

932-40-1

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(1R,2R)-1,2-diethylcyclopentane

InChI

InChI=1S/C9H18/c1-3-8-6-5-7-9(8)4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

JKMYLSLBFNMSFP-RKDXNWHRSA-N

Isomeric SMILES

CC[C@@H]1CCC[C@H]1CC

Canonical SMILES

CCC1CCCC1CC

Origin of Product

United States

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